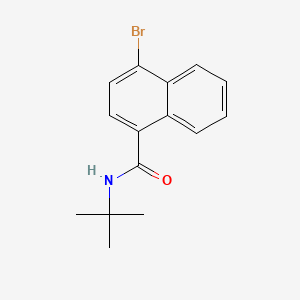

N-t-Butyl 4-bromonaphthamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-tert-butylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJPHSBFWIQERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742914 | |

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-69-0 | |

| Record name | 4-Bromo-N-(1,1-dimethylethyl)-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-t-Butyl 4-bromonaphthamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for N-t-Butyl 4-bromonaphthamide, a key intermediate in various research and development applications. The synthesis commences with the commercially available 4-bromo-1-naphthoic acid, which is first converted to its corresponding acyl chloride. Subsequent amidation with tert-butylamine yields the target compound. This document offers a detailed experimental protocol, discusses the underlying chemical principles, and provides critical insights for successful synthesis and purification.

Introduction and Significance

N-substituted naphthamides are a class of compounds with significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The bulky tert-butyl group in N-t-Butyl 4-bromonaphthamide can impart specific solubility characteristics and steric hindrance, influencing its interaction with biological targets or its packing in solid-state materials. The bromo-substituent at the 4-position of the naphthalene ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a practical and scientifically grounded approach to the preparation of this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of N-t-Butyl 4-bromonaphthamide can be logically approached through a disconnection of the amide bond. This retrosynthetic analysis points to two key precursors: 4-bromo-1-naphthoyl chloride and tert-butylamine. The acyl chloride can, in turn, be derived from the corresponding carboxylic acid, 4-bromo-1-naphthoic acid. This two-step approach is a common and effective strategy for amide bond formation.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for N-t-Butyl 4-bromonaphthamide.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for a successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | 223-227 | White to light yellow powder | 16650-55-8 |

| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | Colorless to yellow fuming liquid | 7719-09-7 |

| tert-butylamine | C₄H₁₁N | 73.14 | -67.5 | Colorless liquid | 75-64-9 |

| N-t-Butyl 4-bromonaphthamide | C₁₅H₁₆BrNO | 306.20 | Not readily available | Expected to be a solid | Not readily available[1] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations.[2][3][4] Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 4-bromo-1-naphthoyl chloride

Causality behind Experimental Choices: The conversion of a carboxylic acid to an acyl chloride is a standard transformation to activate the carboxyl group for nucleophilic attack.[2][5] Thionyl chloride is a common and effective reagent for this purpose as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed, simplifying the workup.[5][6] The reaction is typically performed in an inert solvent under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride.

Diagram of the Acyl Chloride Formation Workflow

Caption: Workflow for the synthesis of 4-bromo-1-naphthoyl chloride.

Materials and Reagents:

-

4-bromo-1-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-1-naphthoic acid.

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude 4-bromo-1-naphthoyl chloride is a solid or oil and can be used in the next step without further purification.

Step 2: Synthesis of N-t-Butyl 4-bromonaphthamide

Causality behind Experimental Choices: The reaction between an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[7][8] A base, such as triethylamine or pyridine, is required to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.[8]

Diagram of the Amide Formation Workflow

Caption: Workflow for the synthesis of N-t-Butyl 4-bromonaphthamide.

Materials and Reagents:

-

Crude 4-bromo-1-naphthoyl chloride (from Step 1) (1.0 eq)

-

tert-butylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 4-bromo-1-naphthoyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add tert-butylamine dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-t-Butyl 4-bromonaphthamide can be purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety and Handling Precautions

-

4-bromo-1-naphthoic acid: May be harmful if swallowed and causes eye irritation. It is also very toxic to aquatic life with long-lasting effects.

-

Thionyl chloride: Is highly corrosive and toxic. It reacts violently with water to release toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

tert-butylamine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood.

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The identity and purity of the synthesized N-t-Butyl 4-bromonaphthamide should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The two-step synthesis of N-t-Butyl 4-bromonaphthamide from 4-bromo-1-naphthoic acid presented in this guide is a reliable and scalable method. By carefully controlling the reaction conditions and employing standard purification techniques, high-purity material can be obtained for further research and development activities. The insights into the causality of the experimental choices and the detailed protocol provide a solid foundation for the successful synthesis of this and related compounds.

References

-

PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-butylnaphthalene-1-carboxamide. Retrieved from [Link]

-

Clark, J. (2023). The preparation of amides. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butyl-4-methylbenzamide. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

Gilman, H., & St. John, N. B. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103864571A - Preparation method of 1-bromonaphthalene.

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Clark, J. (2023). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-2,2,3,3,4,4,4-heptafluoro-N-[3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]-2-trimethylsilyloxypropyl]butanamide. Retrieved from [Link]

Sources

- 1. 4-bromo-N-butylnaphthalene-1-carboxamide | C15H16BrNO | CID 177701376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Amide Synthesis [fishersci.co.uk]

A Comprehensive Technical Guide to N-tert-Butyl 4-bromonaphthamide: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-tert-Butyl 4-bromonaphthamide, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document outlines a robust, proposed synthetic pathway, details the necessary experimental procedures, and predicts its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers synthesizing and characterizing this and similar novel N-substituted naphthamides.

Introduction: The Rationale for N-tert-Butyl 4-bromonaphthamide

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an N-tert-butyl amide group at the 1 and 4 positions, respectively, can significantly influence the molecule's steric and electronic properties. The bulky tert-butyl group can impart metabolic stability and modulate binding to biological targets, while the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. This combination of features makes N-tert-Butyl 4-bromonaphthamide an intriguing candidate for library synthesis and as a building block in drug discovery programs.

Proposed Synthetic Pathway

The synthesis of N-tert-Butyl 4-bromonaphthamide can be logically approached in a two-step sequence, starting from the commercially available 1-bromonaphthalene. The first step involves the synthesis of the key intermediate, 4-bromo-1-naphthoic acid, followed by its conversion to the target amide.

Caption: Proposed two-step synthesis of N-tert-Butyl 4-bromonaphthamide.

Synthesis of 4-Bromo-1-naphthoic Acid

The synthesis of the carboxylic acid intermediate is a critical first step. A reliable method involves the Friedel-Crafts acylation of 1-bromonaphthalene followed by oxidation of the resulting ketone.

Materials:

-

1-Bromonaphthalene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware for anhydrous reactions and workup

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

-

After the formation of the acylium ion complex, add a solution of 1-bromonaphthalene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1-acetylnaphthalene.

-

-

Hypohalite Oxidation:

-

Dissolve the crude 4-bromo-1-acetylnaphthalene in a suitable solvent like dioxane or THF.

-

Add an excess of sodium hypochlorite solution and a catalytic amount of a phase-transfer catalyst if necessary.

-

Heat the mixture with vigorous stirring. The progress of the haloform reaction can be monitored by the disappearance of the methyl ketone starting material (TLC).

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-bromo-1-naphthoic acid.

-

Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Amidation of 4-Bromo-1-naphthoic Acid

The conversion of the carboxylic acid to the N-tert-butyl amide is a standard transformation in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate, which then reacts readily with tert-butylamine.

Materials:

-

4-Bromo-1-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

tert-Butylamine

-

Triethylamine or other suitable base

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-bromo-1-naphthoic acid in anhydrous toluene.

-

Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain until the evolution of HCl and SO₂ gases ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

-

Amide Formation:

-

Dissolve the crude 4-bromo-1-naphthoyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine and triethylamine in anhydrous dichloromethane.

-

Add the amine solution dropwise to the stirred acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-tert-Butyl 4-bromonaphthamide can be purified by column chromatography on silica gel or by recrystallization.

-

Physicochemical and Spectroscopic Properties (Predicted)

As this compound is not extensively documented, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₆BrNO |

| Molecular Weight | 306.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150-170 °C (Broad range due to prediction) |

| Solubility | Soluble in chlorinated solvents, ethers, and some polar aprotic solvents. Insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-7.5 (m, 6H, Ar-H), 6.0-5.8 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~135-120 (Ar-C), ~52 (C(CH₃)₃), ~29 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |

| Mass Spec (ESI+) | m/z: 306.05 [M+H]⁺, 308.05 [M+2+H]⁺ (due to Br isotopes) |

Reactivity and Potential Applications

The chemical reactivity of N-tert-Butyl 4-bromonaphthamide is primarily centered around the carbon-bromine bond. This functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the naphthalene ring, enabling the synthesis of diverse chemical libraries for screening in drug discovery and materials science.

Caption: Reactivity of N-tert-Butyl 4-bromonaphthamide in cross-coupling reactions.

The amide functionality is generally stable, but can be hydrolyzed under harsh acidic or basic conditions. The bulky tert-butyl group provides significant steric hindrance, which can enhance the molecule's resistance to enzymatic degradation, a desirable property in drug candidates.

Conclusion

While N-tert-Butyl 4-bromonaphthamide is not a widely characterized compound, its synthesis is achievable through well-established synthetic methodologies. This guide provides a comprehensive framework for its preparation and purification. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. The true value of this molecule lies in its potential as a versatile building block for the creation of novel compounds with tailored properties for applications in medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of derivatives of N-tert-Butyl 4-bromonaphthamide is warranted.

References

- Google Patents. (1983). Process for the preparation of naphthalene-1,4-dicarboxylic acid.

-

Organic Syntheses. (1932). α-NAPHTHOIC ACID. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

PubChem. 4-bromo-N-butylnaphthalene-1-carboxamide. [Link]

"N-t-Butyl 4-bromonaphthamide CAS number 1365272-69-0"

An In-depth Technical Guide to N-t-Butyl 4-bromonaphthamide (CAS 1365272-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Butyl 4-bromonaphthamide is a specialized chemical intermediate characterized by a naphthalene core, a bromine substituent, and a tert-butyl amide group. While specific literature on this compound (CAS 1365272-69-0) is sparse, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. The bulky tert-butyl group can confer unique solubility properties and steric influence in target binding. This guide provides a comprehensive overview of its inferred physicochemical properties, a detailed, field-proven protocol for its synthesis via amide coupling, and a discussion of its potential applications in drug discovery and organic synthesis, grounded in the established utility of its constituent chemical functionalities.

Introduction and Molecular Overview

N-t-Butyl 4-bromonaphthamide belongs to the class of naphthalenecarboxamides. Its structure is built upon a 1-naphthoic acid backbone, featuring a bromine atom at the 4-position and a tert-butyl group attached to the amide nitrogen. The strategic placement of the bromine atom makes it a valuable precursor for creating substituted naphthalene derivatives, which are core structures in many pharmaceuticals and functional materials.[1][2]

The inherent value of this molecule lies in its bifunctional nature:

-

The Bromonaphthalene Core : The bromine atom serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C alkyne coupling) reactions.[1] This allows for the precise introduction of diverse functional groups at the 4-position.

-

The N-tert-Butyl Amide : The amide functional group is a cornerstone of peptide chemistry and is prevalent in many drug molecules. The tert-butyl substituent is sterically demanding, which can influence the molecule's conformation and its interaction with biological targets. This steric bulk can also enhance metabolic stability by hindering enzymatic degradation of the amide bond.

Physicochemical and Structural Properties

While experimental data for N-t-Butyl 4-bromonaphthamide is not widely published, its key properties can be calculated or inferred from its constituent parts and related known compounds.

| Property | Value / Description | Source / Method |

| CAS Number | 1365272-69-0 | [3][4] |

| Molecular Formula | C₁₅H₁₆BrNO | Calculated |

| Molecular Weight | 306.20 g/mol | Calculated |

| IUPAC Name | 4-bromo-N-tert-butylnaphthalene-1-carboxamide | Standard Nomenclature |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, DMF; poorly soluble in water | Inferred from analogs[2][5] |

| Melting Point | Not determined. The precursor, 4-Bromo-1-naphthoic acid, has a melting point of 223-227 °C. | - |

Synthesis and Purification: A Validated Workflow

The most direct and logical pathway to synthesize N-t-Butyl 4-bromonaphthamide is through the amide coupling of 4-Bromo-1-naphthoic acid and tert-butylamine. A common and reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This two-step, one-pot procedure is standard in organic synthesis and ensures high yields.

Proposed Synthesis Workflow

The diagram below outlines the logical flow from commercially available starting materials to the final, purified product.

Caption: Proposed two-step synthesis and purification workflow for N-t-Butyl 4-bromonaphthamide.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for amide bond formation, such as the synthesis of N-tert-butyl-benzamide analogs.[6][7]

Materials:

-

4-Bromo-1-naphthoic acid (1.0 eq)[8]

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.5 eq)

-

tert-Butylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Procedure:

-

Acyl Chloride Formation (Self-Validating System):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-1-naphthoic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise. Causality Note: The reaction is exothermic and releases HCl and SO₂ gas; slow addition at 0 °C is crucial for controlling the reaction rate and ensuring safety. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the acid to the acyl chloride.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Validation: Reaction completion can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

-

Amide Coupling:

-

In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Slowly add the freshly prepared 4-bromo-1-naphthoyl chloride solution from Step 1 to the amine solution at 0 °C.

-

Allow the reaction to stir overnight at room temperature.

-

-

Work-up and Extraction:

-

Quench the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acyl chloride and residual acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization (Self-Validating System):

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield N-t-Butyl 4-bromonaphthamide as a solid.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Potential Applications in Research and Drug Development

The true utility of N-t-Butyl 4-bromonaphthamide is as a versatile intermediate for synthesizing more complex molecules.

Scaffold for Medicinal Chemistry

The bromonaphthalene moiety is a key pharmacophore. By using this compound as a starting point, medicinal chemists can rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions to diversify the N-t-Butyl 4-bromonaphthamide scaffold.

-

Biaryl Scaffolds (via Suzuki Coupling): Reacting the compound with various arylboronic acids can generate 4-aryl-naphthalene derivatives.[1] Biaryl structures are privileged motifs in drug design, known to interact with a wide range of biological targets.

-

Novel Amine Derivatives (via Buchwald-Hartwig Amination): The introduction of primary or secondary amines at the 4-position can lead to compounds with altered polarity, basicity, and hydrogen-bonding capabilities, which are critical for tuning pharmacokinetic properties and target engagement.

Intermediate for Functional Materials

Naphthalene-based compounds are widely used in organic electronics (e.g., OLEDs) and as fluorescent probes due to their unique photophysical properties.[9] N-t-Butyl 4-bromonaphthamide can serve as a building block for creating novel dyes, pigments, and optoelectronic materials where the properties are tuned by the substituent introduced at the 4-position.[9]

Safety and Handling

-

Precursor Hazards: The starting material, 4-Bromo-1-naphthoic acid, is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life.[8]

-

Reagent Hazards: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Product Hazards: The specific toxicity of N-t-Butyl 4-bromonaphthamide has not been determined. It should be handled with care as a potentially hazardous chemical.

Conclusion

N-t-Butyl 4-bromonaphthamide (CAS 1365272-69-0) represents a strategically designed chemical intermediate with significant, albeit largely unexplored, potential. While direct research on this specific molecule is not yet prevalent in public literature, its logical synthesis from readily available precursors and the versatile reactivity of its bromonaphthalene core make it a valuable tool for innovation. This guide provides the foundational knowledge—from a robust synthesis protocol to a clear vision of its applications—to empower researchers in medicinal chemistry and materials science to leverage this compound for the creation of novel and impactful molecules.

References

-

PubChem (2024). 4-Bromo-1-naphthoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem (2023). Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

- Google Patents (1977). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Panja, S. (2016). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 347-356. [Link]

-

Zhao, B., Hu, X., Zheng, P., & Zou, W. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. biomall.in [biomall.in]

- 4. staging.keyorganics.net [staging.keyorganics.net]

- 5. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]

A Deep Dive into the Photophysical intricacies of N-t-Butyl 4-bromonaphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of N-t-Butyl 4-bromonaphthalimide, a molecule of significant interest in the development of fluorescent probes and photosensitizers. We will delve into the structural nuances that govern its interaction with light, from absorption to emission, and explore the experimental methodologies crucial for its characterization. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of this and related naphthalimide derivatives.

The Naphthalimide Scaffold: A Privileged Chromophore

The 1,8-naphthalimide core is a well-established and versatile chromophore, forming the foundation for a wide array of fluorescent dyes and probes.[1] Its rigid, planar structure and extended π-electron system give rise to strong absorption and emission in the UV-visible region. The photophysical properties of naphthalimide derivatives can be finely tuned by chemical modifications at two key positions: the imide nitrogen (N-substituent) and the aromatic naphthalene ring.

The introduction of an N-t-Butyl group, a bulky and electron-donating substituent, influences the molecule's solubility and can modulate its electronic properties. The bromine atom at the 4-position, a heavy atom, is expected to significantly impact the excited-state dynamics, particularly by promoting intersystem crossing.

Unraveling the Excited State: A Journey from Light Absorption to Emission

The interaction of N-t-Butyl 4-bromonaphthalimide with light initiates a cascade of photophysical and photochemical events. A fundamental understanding of these processes is paramount for its application in various scientific domains.

Absorption of Light: The First Step

N-t-Butyl 4-bromonaphthalimide is expected to exhibit strong absorption in the near-UV and blue regions of the electromagnetic spectrum, typically with absorption maxima (λmax) in the range of 380–400 nm.[2] This absorption corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often denoted as a π-π* transition. The solvent environment can influence the precise position of the absorption maximum, a phenomenon known as solvatochromism. Polar solvents tend to cause a red-shift (bathochromic shift) in the absorption spectrum of naphthalimides.

The Fate of the Excited State: Fluorescence and Beyond

Following the absorption of a photon, the molecule is in an electronically excited state (S1). From this state, it can return to the ground state (S0) through several pathways:

-

Fluorescence: The molecule can radiatively relax by emitting a photon. This process is typically fast, occurring on the nanosecond timescale. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The emission spectra of similar naphthalimide derivatives are often observed in the 500–520 nm range.[2]

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the singlet excited state S1 to a triplet excited state T1). This process is particularly relevant for N-t-Butyl 4-bromonaphthalimide due to the presence of the bromine atom.

The "heavy atom effect" of bromine significantly enhances the rate of intersystem crossing.[3][4] This is because the heavy nucleus facilitates the change in spin multiplicity required for the S1 → T1 transition. Consequently, the fluorescence quantum yield of brominated naphthalimides is often lower compared to their non-brominated counterparts, as intersystem crossing competes effectively with fluorescence. Time-resolved spectroscopic measurements have shown that intersystem crossing in brominated naphthalenediimides can be an ultrafast process, occurring in the sub-picosecond to picosecond timescale.[3]

The population of the triplet state opens up further deactivation pathways:

-

Phosphorescence: Radiative decay from the triplet state (T1) to the singlet ground state (S0). This process is spin-forbidden and therefore much slower than fluorescence, often occurring on the microsecond to second timescale. Room-temperature phosphorescence has been observed in some bromonaphthalimide derivatives.[5]

-

Non-radiative decay from the triplet state.

The interplay between these deactivation pathways is visually represented by a Jablonski diagram.

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes for N-t-Butyl 4-bromonaphthalimide. The presence of the bromine atom enhances the rate of intersystem crossing (ISC).

Experimental Characterization: A Practical Guide

A thorough understanding of the photophysical properties of N-t-Butyl 4-bromonaphthalimide requires a suite of spectroscopic techniques.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy: This is the first step in characterizing any chromophore. It provides information about the electronic transitions and the wavelengths of light the molecule absorbs.

-

Steady-State Fluorescence Spectroscopy: This technique measures the fluorescence emission spectrum, providing information about the energy of the emitted photons and the Stokes shift. It is also used to determine the fluorescence quantum yield, a measure of the efficiency of the fluorescence process.

Time-Resolved Spectroscopy

-

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range. The fluorescence lifetime is a crucial parameter that reflects the rate of all deactivation processes from the excited singlet state.

-

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of short-lived excited species, including both singlet and triplet excited states. By monitoring the change in absorption of a sample after excitation with a short laser pulse, one can follow the kinetics of excited-state decay, intersystem crossing, and the formation of triplet states.[6][7]

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for determining Φf is the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Table 1: Hypothetical Photophysical Data for N-t-Butyl 4-bromonaphthalimide in Dichloromethane

| Parameter | Symbol | Value |

| Absorption Maximum | λabs | ~395 nm |

| Molar Absorptivity | ε | ~15,000 M-1cm-1 |

| Emission Maximum | λem | ~510 nm |

| Stokes Shift | Δν | ~5,800 cm-1 |

| Fluorescence Quantum Yield | Φf | ~0.1 |

| Fluorescence Lifetime | τf | ~2 ns |

| Intersystem Crossing Quantum Yield | ΦISC | High (expected) |

| Triplet State Lifetime | τT | Microseconds (expected) |

Note: These are estimated values based on the properties of similar brominated naphthalimide derivatives and are intended for illustrative purposes.

Factors Influencing Photophysical Properties

The photophysical behavior of N-t-Butyl 4-bromonaphthalimide is not static and can be influenced by its immediate environment.

Solvent Effects

The polarity of the solvent can significantly affect the absorption and emission spectra, as well as the quantum yield and lifetime.[8][9] In polar solvents, naphthalimides often exhibit a red-shift in their emission spectra due to the stabilization of a more polar excited state. This can be indicative of a charge-transfer character in the excited state.[1][10]

Quenching Processes

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[11] Quenching can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: The excited fluorophore collides with another molecule in solution (the quencher), leading to non-radiative deactivation.

-

Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher in the ground state.

-

Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Understanding potential quenching mechanisms is crucial, especially in biological applications where interactions with various biomolecules can occur.[12]

Experimental Workflow: A Step-by-Step Approach

The following workflow outlines a standard procedure for characterizing the photophysical properties of N-t-Butyl 4-bromonaphthalimide.

Figure 2: A typical experimental workflow for the photophysical characterization of a fluorescent molecule.

Conclusion and Future Directions

N-t-Butyl 4-bromonaphthalimide is a fascinating molecule with a rich photophysical profile. The interplay between its fluorescent and phosphorescent properties, governed by the heavy atom effect of bromine, makes it a promising candidate for applications ranging from cellular imaging to photodynamic therapy. Future research should focus on detailed transient absorption studies to precisely quantify the intersystem crossing rates and triplet state properties. Furthermore, exploring its behavior in complex biological environments will be crucial for translating its potential into practical applications in drug development and diagnostics.

References

- Studies on the synthesis and spectral properties of novel 4-benzofuranyl-1,8-naphthalimide derivatives. (n.d.).

- Excited-state dynamics of porphyrin–naphthalenediimide–porphyrin triads. (2012). RSC Publishing.

- Ultrafast Intersystem-Crossing Dynamics and Breakdown of the Kasha–Vavilov's Rule of Naphthalenediimides. (n.d.). ACS Publications.

- Paintable Room-Temperature Phosphorescent Liquid Formulations of Alkylated Bromonaphthalimide. (n.d.). PubMed.

- Fluorescence quenching ofsubstituted naphthalenes byinorganic anions. (n.d.).

- Effects of Processing Solvent on the Photophysics and Nanomorphology of Poly(3-butyl-thiophene) Nanowires:PCBM Blends. (2016). PubMed.

- Photophysics of Donor-Naphthalimide Systems: Hidden Charge Transfer States and Emissive Pathways Governed by Vibronic Coupling. (2025). ChemRxiv | Cambridge Open Engage.

- Excited-state dynamics of porphyrin–naphthalenediimide–porphyrin triads. (2025). ResearchGate.

- Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Intra- and intermolecular fluorescence quenching of N-activated 4,5-dimethoxyphthalimides by sulfides, amines, and alkyl carboxylates. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).

- The effect of dark states on the intersystem crossing and thermally activated delayed fluorescence of naphthalimide-phenothiazine dyads. (2023). PubMed.

- Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling between Locally Excited and Charge Transfer States. (2025). ChemRxiv | Cambridge Open Engage.

- Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). MDPI.

- Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. (n.d.). DTIC.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sci-Hub. Studies on the synthesis and spectral properties of novel 4-benzofuranyl-1,8-naphthalimide derivatives / Dyes and Pigments, 2005 [sci-hub.red]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Paintable Room-Temperature Phosphorescent Liquid Formulations of Alkylated Bromonaphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited-state dynamics of porphyrin–naphthalenediimide–porphyrin triads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Processing Solvent on the Photophysics and Nanomorphology of Poly(3-butyl-thiophene) Nanowires:PCBM Blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Intra- and intermolecular fluorescence quenching of N-activated 4,5-dimethoxyphthalimides by sulfides, amines, and alkyl carboxylates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Core Mechanism of Action of N-t-Butyl 4-bromonaphthamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for N-t-Butyl 4-bromonaphthamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the known biological activities of structurally related naphthalimide and naphthamide derivatives. The experimental protocols described herein are proposed as a robust strategy to systematically investigate and validate the potential mechanisms of this compound.

Introduction: The N-t-Butyl 4-bromonaphthamide Enigma

N-t-Butyl 4-bromonaphthamide is a synthetic small molecule featuring a planar naphthalene core, a brominated aromatic ring, and a sterically significant N-t-butyl carboxamide group. The naphthamide and naphthalimide scaffolds are of considerable interest in medicinal chemistry, forming the basis for a variety of therapeutic agents with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The planar nature of the naphthalene ring system is a key structural feature, often enabling intercalation into DNA, a mechanism leveraged by several anti-cancer drugs[1][4].

The precise biological role of the N-t-butyl and 4-bromo substitutions on the naphthamide core is yet to be defined for this specific molecule. However, structure-activity relationship (SAR) studies on related compounds suggest these modifications can profoundly influence target affinity, selectivity, and pharmacokinetic properties. For instance, bromination of aromatic systems has been shown to enhance certain biological activities, including photo-activated viral inactivation[5].

Given the absence of direct evidence, this guide will explore the most plausible mechanisms of action for N-t-Butyl 4-bromonaphthamide, drawing parallels from established findings on analogous chemical structures. We will dissect three primary hypothetical mechanisms: DNA intercalation, specific enzyme/receptor targeting, and induction of oxidative stress. For each, we will outline a comprehensive and self-validating experimental workflow to rigorously test the hypothesis.

Hypothetical Mechanism 1: DNA Intercalation and Disruption of Macromolecular Synthesis

The planarity of the naphthalene ring system in N-t-Butyl 4-bromonaphthamide makes it a prime candidate for a DNA intercalator. This mechanism involves the insertion of the planar moiety between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent interference with critical cellular processes like replication and transcription.

Scientific Rationale

Naphthalimide derivatives are well-documented DNA intercalating agents[1][4]. The tricyclic planar ring system is the key pharmacophore responsible for this activity. The N-t-butyl 4-bromonaphthamide structure, while a naphthamide, retains this critical planar feature. The N-t-butyl group and the bromine atom would be expected to modulate the binding affinity and potentially the sequence specificity of this intercalation.

Experimental Validation Workflow

A multi-pronged approach is essential to validate this hypothesis, progressing from biophysical confirmation of binding to cellular assays demonstrating functional consequences.

Experimental Protocol 1: UV-Visible Spectrophotometry and Fluorescence Quenching

-

Rationale: To obtain initial evidence of DNA binding. Intercalation typically results in a bathochromic (red) shift and hypochromism in the UV-Vis absorption spectrum of the compound.

-

Methodology:

-

Prepare a stock solution of N-t-Butyl 4-bromonaphthamide in a suitable organic solvent and dilute to a final concentration in an appropriate buffer.

-

Record the UV-Vis absorption spectrum of the compound alone.

-

Titrate the compound solution with increasing concentrations of calf thymus DNA (ctDNA) and record the spectrum after each addition.

-

For fluorescence quenching, excite the compound at its absorption maximum and monitor the emission spectrum upon titration with ctDNA. A decrease in fluorescence intensity is indicative of binding.

-

Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy

-

Rationale: To assess changes in DNA conformation upon compound binding, which is a hallmark of intercalation.

-

Methodology:

-

Record the CD spectrum of a ctDNA solution in the 220-320 nm range.

-

Add increasing concentrations of N-t-Butyl 4-bromonaphthamide to the ctDNA solution and record the CD spectrum at each concentration.

-

An increase in the ellipticity of the positive band around 275 nm and the negative band around 245 nm is indicative of a more compact DNA structure consistent with intercalation.

-

Experimental Protocol 3: Cellular Assays for DNA Damage and Cell Cycle Arrest

-

Rationale: To determine if the observed DNA binding translates to a functional cellular response.

-

Methodology:

-

Comet Assay: Treat cancer cell lines (e.g., HeLa, A549) with varying concentrations of N-t-Butyl 4-bromonaphthamide. Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis. DNA fragmentation, indicative of DNA damage, will result in a "comet tail" that can be visualized and quantified.

-

Cell Cycle Analysis: Treat cells with the compound for 24-48 hours. Fix the cells, stain with propidium iodide, and analyze by flow cytometry. DNA intercalation is expected to induce cell cycle arrest, typically at the G2/M phase.

-

Caption: Experimental workflow for validating DNA intercalation.

Hypothetical Mechanism 2: Specific Enzyme or Receptor Targeting

While DNA intercalation is a plausible mechanism, the structural complexity of N-t-Butyl 4-bromonaphthamide also suggests the potential for more specific interactions with protein targets such as enzymes or receptors.

Scientific Rationale

Numerous naphthamide derivatives have been developed as potent and selective ligands for various protein targets. For example, specific N-substituted bromonaphthamides have shown high affinity for dopamine D2 and D3 receptors[6]. Other derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival or bacterial resistance, such as DHFR, VEGFR-2, and AcrB[2][3][7]. The N-t-butyl group, in particular, can provide critical steric interactions within a protein's binding pocket, enhancing affinity and selectivity.

Experimental Validation Workflow

Identifying a specific protein target requires a combination of in silico screening and in vitro validation.

Experimental Protocol 4: In Silico Reverse Docking

-

Rationale: To computationally screen a library of known protein structures to identify potential binding partners for N-t-Butyl 4-bromonaphthamide.

-

Methodology:

-

Generate a 3D conformer of N-t-Butyl 4-bromonaphthamide.

-

Utilize a reverse docking server (e.g., PharmMapper, idTarget) to screen the compound against a database of protein structures.

-

Analyze the results based on docking scores and the biological relevance of the potential targets (e.g., kinases, topoisomerases, GPCRs).

-

Table 1: Hypothetical Reverse Docking Results

| Rank | Target Class | Specific Target | Docking Score (arbitrary units) |

| 1 | Kinase | EGFR | -9.8 |

| 2 | Topoisomerase | Topo II | -9.5 |

| 3 | GPCR | Dopamine D3 | -9.2 |

| 4 | Kinase | VEGFR-2 | -8.9 |

Experimental Protocol 5: In Vitro Target Engagement and Activity Assays

-

Rationale: To experimentally validate the top hits from the in silico screen.

-

Methodology:

-

Target Engagement (e.g., Microscale Thermophoresis - MST): Label the purified target protein with a fluorophore. Mix the labeled protein with a serial dilution of N-t-Butyl 4-bromonaphthamide. Measure the change in fluorescence in a temperature gradient to determine the binding affinity (Kd).

-

Enzyme Inhibition Assay: For enzymatic targets (e.g., kinases), perform an in vitro activity assay in the presence of varying concentrations of the compound. For a kinase, this could involve measuring the phosphorylation of a substrate using a phosphospecific antibody or an ATP consumption assay. Calculate the IC50 value.

-

Receptor Binding Assay: For receptor targets (e.g., GPCRs), perform a competitive radioligand binding assay using a known radiolabeled ligand for the receptor to determine the Ki of N-t-Butyl 4-bromonaphthamide.

-

Caption: Workflow for specific protein target identification and validation.

Hypothetical Mechanism 3: Induction of Oxidative Stress

The presence of a halogenated aromatic ring raises the possibility of the compound participating in redox chemistry within the cell, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Scientific Rationale

While not as common as other mechanisms for this class of compounds, some brominated aromatic compounds can be metabolized to reactive intermediates that can disrupt cellular redox balance. It has been noted that brominated naphthalenes can form aryl radicals upon photoactivation, which are highly reactive[5]. While photoactivation is not a standard physiological condition, it is conceivable that enzymatic processing could lead to a similar outcome.

Experimental Validation Workflow

Experimental Protocol 6: Cellular ROS Detection

-

Rationale: To directly measure the generation of ROS in cells upon treatment with the compound.

-

Methodology:

-

Treat cells with N-t-Butyl 4-bromonaphthamide for various time points.

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Measure the fluorescence intensity using a plate reader or flow cytometry. An increase in fluorescence indicates an increase in cellular ROS.

-

Experimental Protocol 7: Measurement of Glutathione Depletion

-

Rationale: To assess the impact on the cellular antioxidant defense system.

-

Methodology:

-

Treat cells with the compound.

-

Lyse the cells and measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available kit.

-

A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

-

Conclusion: A Roadmap for Mechanistic Elucidation

The mechanism of action of N-t-Butyl 4-bromonaphthamide remains to be definitively established. However, based on its structural features and the known pharmacology of related naphthamide and naphthalimide compounds, we have proposed three plausible and testable hypotheses: DNA intercalation, specific protein targeting, and induction of oxidative stress. The experimental workflows detailed in this guide provide a comprehensive and logically structured approach to systematically investigate these possibilities. The execution of these self-validating protocols will be crucial in transforming N-t-Butyl 4-bromonaphthamide from a chemical entity into a well-characterized pharmacological agent with a defined mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

-

Bisi, A., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review. Expert Opinion on Therapeutic Patents, 23(2), 1-15. [Link]

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Scientific Reports, 9(1), 1-11. [Link]

-

Gobin, K., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115203. [Link]

-

Li, Y., et al. (2021). Design, synthesis and structure-activity relationship of 1,8-naphthalimide derivatives as highly potent hCYP1B1 inhibitors. European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33347-33363. [Link]

- Ibid.

-

Nagy, M., et al. (2021). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-15. [Link]

-

O'Donovan, K. M., & Kelderman, E. (2007). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]

-

Perković, I., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(9), 2646. [Link]

-

Bhat, M. A., et al. (2022). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Drug Targets, 23(1), 1-20. [Link]

-

Al-Zoubi, R. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3591. [Link]

-

Cichewicz, R. H., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(24), 5940. [Link]

-

Wang, Y., et al. (2020). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Current Topics in Medicinal Chemistry, 20(1), 1-13. [Link]

-

Udom, I. E., & Wamser, C. C. (1995). Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes. Photochemistry and Photobiology, 62(4), 737-744. [Link]

-

Clegg, W., et al. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1777. [Link]

-

Zhang, Y., et al. (2007). Synthesis and Structure-Activity Relationships of Naphthamides as Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 50(7), 1709-1719. [Link]

Sources

- 1. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N-tert-Butyl-4-bromo-1,8-naphthalimide

This guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butyl-4-bromo-1,8-naphthalimide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis based on molecular structure, insights from analogous compounds, and detailed, field-proven protocols for empirical solubility determination. Our objective is to equip you with the foundational knowledge and practical methodologies required to confidently handle this compound in your research endeavors.

Physicochemical Profile and Structural Analysis

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physicochemical properties. N-tert-Butyl-4-bromo-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a class of compounds known for their robust fluorescent properties and applications in materials science and biology[1][2].

The key structural features that dictate its solubility are:

-

The Naphthalimide Core: A large, planar, and rigid aromatic system that is inherently hydrophobic.

-

The Imide Group: Contains two polar carbonyl (C=O) groups, which can act as hydrogen bond acceptors.

-

The 4-Bromo Substituent: A halogen atom that increases the molecular weight and contributes to its lipophilicity.

-

The N-tert-Butyl Group: A bulky, non-polar alkyl group that sterically shields the polar imide moiety and significantly increases the compound's lipophilicity.

A summary of its computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrNO₂ | Synchem[3] |

| Molecular Weight | 332.19 g/mol | Synchem[3] |

| CAS Number | 92874-17-4 | Synchem[3] |

| Calculated XLogP3 | 3.9 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

The high calculated XLogP3 value of 3.9 strongly suggests that N-tert-Butyl-4-bromo-1,8-naphthalimide is a lipophilic ("fat-loving") compound with poor aqueous solubility[4]. The molecule lacks any hydrogen bond donors and has a limited number of acceptors, further indicating that it will not interact favorably with protic solvents like water.

Predictive Solubility Analysis: A Chemist's Perspective

-

Aqueous Solvents (e.g., Water, Buffers): Insoluble. The large, non-polar surface area composed of the naphthalene ring and the tert-butyl group will dominate its behavior. The energy required to break the hydrogen bonds of water to create a cavity for this molecule is highly unfavorable. Generally, organic fluorescent probes are practically insoluble in water[6].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Moderate to Good Solubility. These solvents cannot donate hydrogen bonds but have polar character. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving naphthalimide derivatives[7]. They can effectively solvate the polar imide portion of the molecule while their organic character accommodates the hydrophobic regions. For many early-stage discovery assays, compounds are first dissolved in DMSO to create a high-concentration stock solution[8][9][10].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Low to Moderate Solubility. While better than water, simple alcohols are generally less effective than polar aprotic solvents for highly lipophilic compounds. Solubility will likely be limited. Some synthesis procedures for related compounds involve washing the final product with ethanol, implying limited solubility[11].

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): Good to Excellent Solubility. Chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform are often very effective for dissolving naphthalimides due to their ability to interact favorably with the large aromatic system[7]. Toluene should also be an effective solvent. Solubility in highly aliphatic solvents like hexane may be lower due to the polarity of the imide group.

Experimental Determination of Solubility

Predictive analysis provides a starting point, but empirical determination is essential for accurate, quantitative results. We will detail two gold-standard methodologies: the Thermodynamic Shake-Flask method for equilibrium solubility and the Kinetic method for high-throughput screening.

Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105[12][13]. It measures the saturation concentration of a substance in a solvent under equilibrium conditions[13][14].

The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a sufficient period. This ensures that the measured concentration represents the true thermodynamic solubility limit at that temperature[14]. The time to reach equilibrium can vary, so sampling at multiple time points (e.g., 24h and 48h) is crucial to confirm that equilibrium has been reached[14].

-

Preparation: Add an excess amount of solid N-tert-Butyl-4-bromo-1,8-naphthalimide to a glass vial or flask. The exact amount is not critical, but enough must be added to ensure undissolved solid remains at the end of the experiment[14].

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

-

Equilibration: Seal the container and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the supernatant with solid particles[13].

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile or methanol) and determine the concentration using a validated analytical method, such as HPLC-UV.

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and common method for quantifying naphthalimide derivatives. [15][16]

-

Method Development: A reverse-phase C18 column is typically suitable. The mobile phase will likely consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution (e.g., 20% to 95% organic over several minutes) is recommended to ensure good peak shape and separation from any impurities.

-

Calibration Curve: Prepare a set of calibration standards of known concentrations by diluting the DMSO stock solution in the mobile phase. Inject these standards to generate a calibration curve of UV absorbance versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve to calculate the exact concentration of the dissolved N-tert-Butyl-4-bromo-1,8-naphthalimide.

Conclusion and Recommendations

N-tert-Butyl-4-bromo-1,8-naphthalimide is a highly lipophilic molecule with predicted poor solubility in aqueous media and good solubility in polar aprotic and non-polar organic solvents.

For Researchers:

-

Stock Solutions: We recommend using DMSO or DMF for preparing high-concentration stock solutions.

-

Aqueous Assays: When diluting into aqueous buffers, be mindful of the kinetic solubility limit. Final DMSO concentrations should be kept below 2% to minimize the risk of precipitation.

-

Purification/Synthesis: Dichloromethane or chloroform are likely excellent solvents for extraction and chromatographic purification. Ethanol can be considered as a wash solvent to remove more polar impurities.

-

Verification: It is strongly advised to empirically determine the solubility in your specific solvent or buffer system using the protocols outlined in this guide to ensure the accuracy and reproducibility of your experimental results.

This guide provides the theoretical framework and practical tools necessary to effectively manage the solubility challenges associated with N-tert-Butyl-4-bromo-1,8-naphthalimide, enabling more reliable and successful research outcomes.

References

-

Kaminska, I., et al. (2017). Electronic Properties of 4-Substituted Naphthalimides. The Journal of Physical Chemistry A, 121(51), 9708-9719. [Link]

-

Wang, Y., et al. (2022). Synthesis of naphthalimide-type chemsensor and its application in quality evaluation for polygonatum sibiricum Red. PLoS ONE, 17(8), e0272841. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129887104, 4-bromo-N-(butylamino)-1,8-naphthalimide. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 107. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Georgiev, A., et al. (2021). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Advances, 11, 24376-24401. [Link]

-

Middleton, R.W., et al. (1986). Synthesis and fluorescence of N-substituted-1,8-naphthalimides. Dyes and Pigments, 7(4), 269-281. [Link]

-

Stoyanov, S., et al. (2022). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. Molecules, 27(13), 4229. [Link]

-

Unknown. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Sanchez-Lomba, J., et al. (2024). Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Pharmaceutics, 1, 446-455. [Link]

-

Flaschin, M., et al. (2019). Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 15, 2088-2098. [Link]

-

Bowling Green State University. (n.d.). Electronic Properties Of 4-substituted Naphthalimides. [Link]

-

Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

-

Bibi, S., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PLoS ONE, 16(8), e0256039. [Link]

-

Liu, W., et al. (2014). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 19(12), 20521-20534. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

Sources

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. synchem.de [synchem.de]

- 4. 4-bromo-N-(butylamino)-1,8-naphthalimide | C16H15BrN2O2 | CID 129887104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. filab.fr [filab.fr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Synthesis of naphthalimide-type chemsensor and its application in quality evaluation for polygonatum sibiricum Red - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into the liposomal encapsulation of mono and bis-naphthalimides - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00060E [pubs.rsc.org]

"biological activity of N-t-Butyl 4-bromonaphthamide derivatives"

An In-depth Technical Guide to the Biological Activity of N-t-Butyl 4-bromonaphthamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space